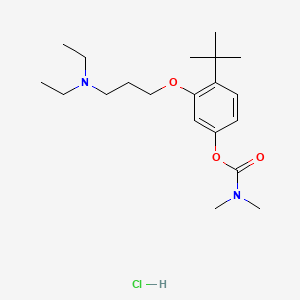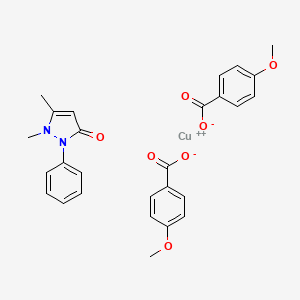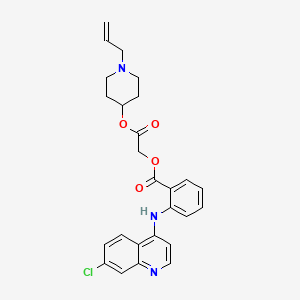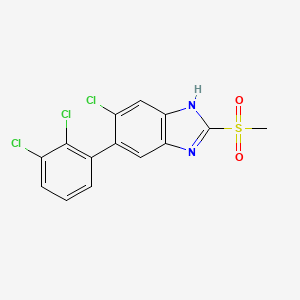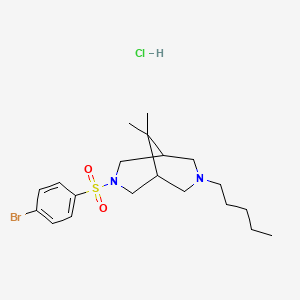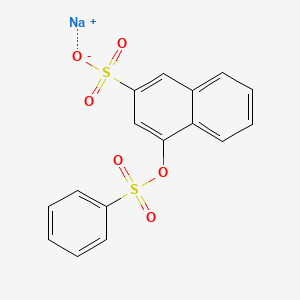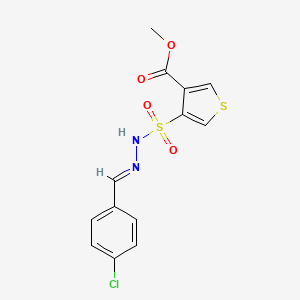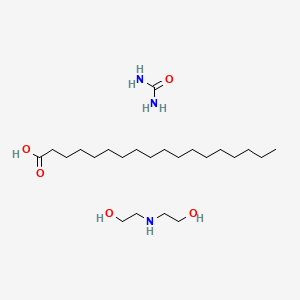
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea is a compound that combines three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, octadecanoic acid, and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves several steps:
2-(2-Hydroxyethylamino)ethanol: This component can be synthesized by reacting ethanolamine with ethylene oxide under controlled conditions.
Octadecanoic Acid:
Industrial Production Methods
The industrial production of this compound involves the combination of the three components under specific conditions to ensure the desired chemical structure and properties. The process may include steps such as heating, mixing, and purification to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 2-(2-Hydroxyethylamino)ethanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
68797-62-6 |
|---|---|
Molecular Formula |
C23H51N3O5 |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H11NO2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);5-7H,1-4H2;(H4,2,3,4) |
InChI Key |
RCINKGDZUYXBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO.C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


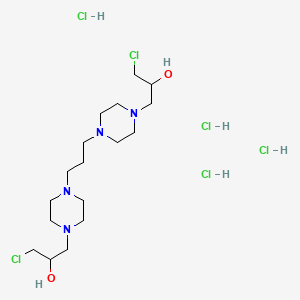
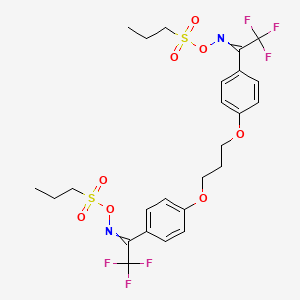
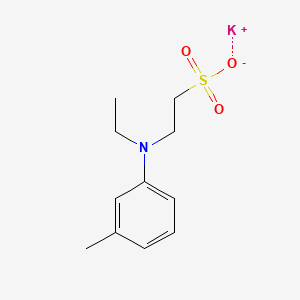
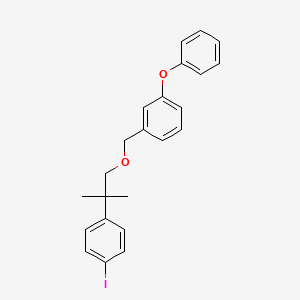
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
